molecular formula C22H18N2O4S B5112578 2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B5112578
M. Wt: 406.5 g/mol
InChI Key: DMEGQXGZEMGQJN-UHFFFAOYSA-N
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Description

2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a benzothiazolone ring, which contributes to its diverse chemical reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 9H-carbazole with epichlorohydrin to form 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride. This intermediate is then reacted with 1,2-benzothiazol-3(2H)-one 1,1-dioxide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide stands out due to its unique combination of a carbazole moiety and a benzothiazolone ring, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging .

Properties

IUPAC Name

2-(3-carbazol-9-yl-2-hydroxypropyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-15(14-24-22(26)18-9-3-6-12-21(18)29(24,27)28)13-23-19-10-4-1-7-16(19)17-8-2-5-11-20(17)23/h1-12,15,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEGQXGZEMGQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C(=O)C5=CC=CC=C5S4(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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